

An In-depth Technical Guide to Azido Fatty Acids in Proteomics

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Compound of Interest

Compound Name: 17-Azidoheptadecanoic acid

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Introduction to Azido Fatty Acids: A Bioorthogonal Tool for Proteomics

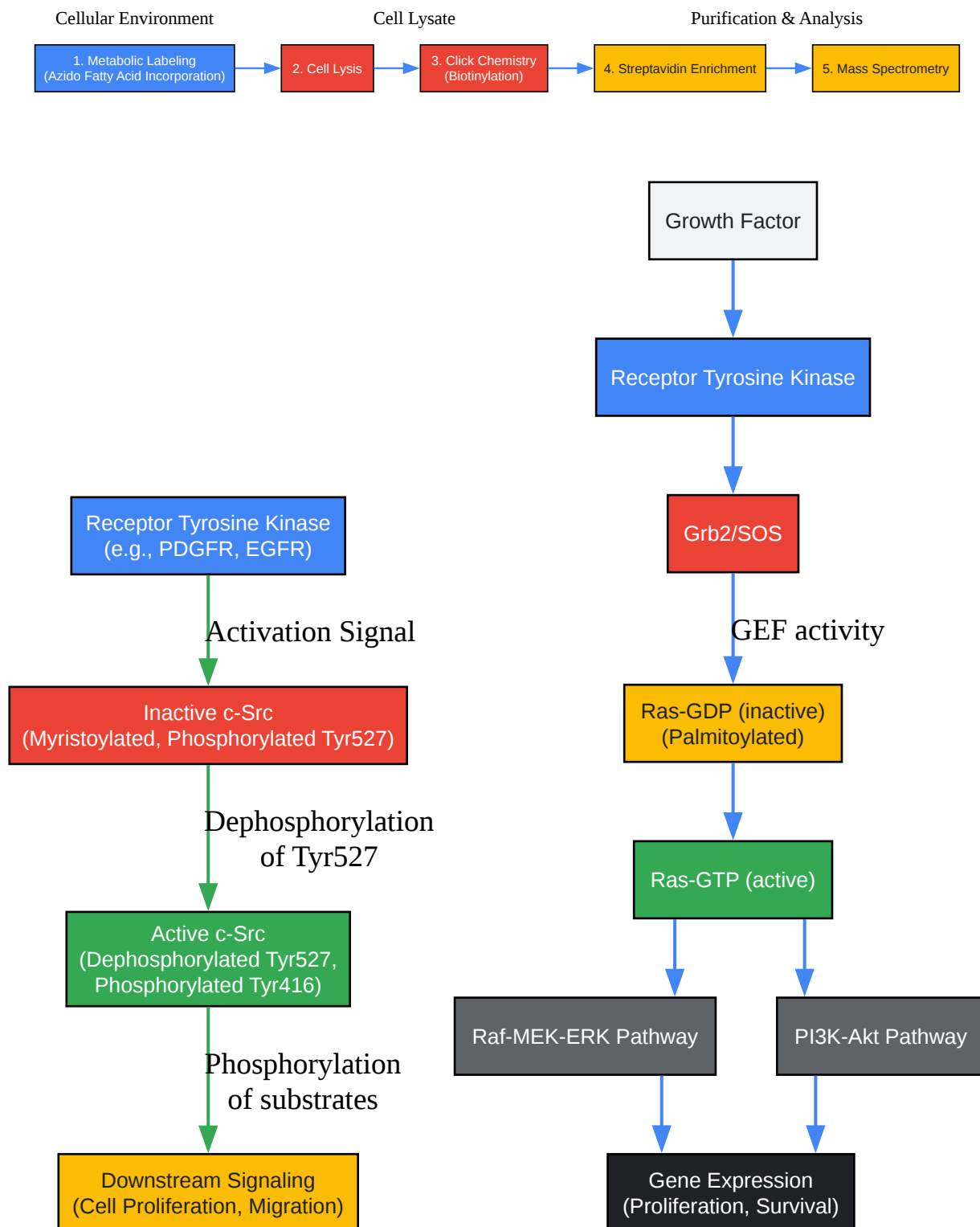
Protein fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein trafficking, localization, stability, and activity.^[1] Dysregulation of these processes is implicated in numerous diseases, making the study of fatty-acylated proteins, or the "acyl-proteome," a key area of research. Traditional methods for studying protein acylation, such as radioactive labeling, present significant safety and disposal challenges. The advent of bioorthogonal chemistry has introduced a powerful and non-radioactive alternative: azido fatty acids.

Azido fatty acids are synthetic analogs of natural fatty acids that possess a terminal azide group ($-N_3$). This small, bio-inert chemical handle allows for their metabolic incorporation into proteins by the cell's own enzymatic machinery.^[2] Once incorporated, the azide group can be specifically and efficiently ligated to a reporter tag, such as biotin or a fluorophore, via a "click chemistry" reaction. This two-step approach enables the detection, enrichment, and identification of fatty-acylated proteins with high sensitivity and specificity.^{[1][3]} While both azido and alkynyl-modified fatty acids are used, alkynyl probes are often preferred due to potentially lower background signals in some applications.^[4]

This technical guide provides a comprehensive overview of the use of azido fatty acids in proteomics, including detailed experimental protocols, quantitative data from key studies, and visualizations of relevant signaling pathways and experimental workflows.

Core Concepts and Experimental Workflow

The utilization of azido fatty acids in proteomics follows a general workflow, as depicted below. This process begins with the introduction of the azido fatty acid analog into the cellular system, followed by a series of biochemical reactions to isolate and identify the proteins of interest.



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